Anti-inflammatory Potency: Ranked Order Among Limonene-Derived Monoterpenes
In a standardized assay measuring LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages, (+)-dihydrocarvone (trans-) demonstrated an anti-inflammatory potency that is quantitatively lower than (S)-(+)-carvone and (R)-(-)-carvone but higher than (-)-carveol and (-)-dihydrocarveol [1]. Its IC50 value of 1472 µM (224.0 µg/mL) places it as a moderately active compound in this class, providing a clear benchmark for users requiring a specific level of in vitro activity [2].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 1472 µM (224.0 µg/mL) |
| Comparator Or Baseline | (S)-(+)-carvone (most potent) > (R)-(−)-carvone > (+)-dihydrocarveol > ... > (+)-dihydrocarvone > (−)-carveol > (−)-dihydrocarveol > (S)-(-)-pulegone |
| Quantified Difference | The most potent compound, (S)-(+)-carvone, exhibits an IC50 of ~190 µM (28.5 µg/mL) [1] (approximate value based on data), making it approximately 7.7-fold more potent than (+)-dihydrocarvone in this assay. |
| Conditions | RAW 264.7 murine macrophage cell line; LPS-induced NO production assay. |
Why This Matters
This specific IC50 value allows researchers to select the appropriate monoterpene based on required potency, avoiding more potent alternatives like carvone when moderate anti-inflammatory activity is desired to mitigate potential cytotoxicity.
- [1] Sousa C, Neves BM, Leitao AJ, Mendes AF, Cruz MT. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. Scientific Reports. 2020;10:7199. View Source
- [2] Sousa C, et al. Table 2: IC50 values for the eight compounds found to significantly decrease LPS-induced NO production in the Raw 264.7 cell line. Scientific Reports. 2020;10:7199. View Source
